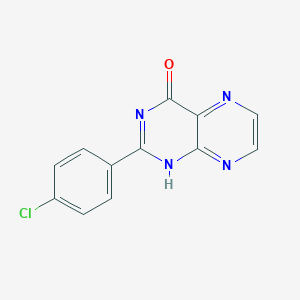

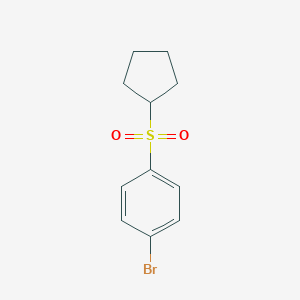

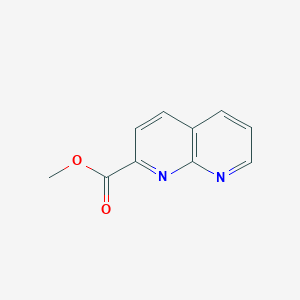

![molecular formula C9H6N4O2 B182209 1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione CAS No. 127801-83-6](/img/structure/B182209.png)

1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione” is a derivative of quinazolinone . Quinazolinone is a heterocyclic chemical compound, a quinazoline with a carbonyl group in the C4N2 ring . These compounds are of interest in medicinal chemistry .

Synthesis Analysis

Starting from 3-phenylquinazoline-2,4(1H,3H)-dithione, some new derivatives of 3H-quinazoline-4-ones were synthesized . The structures of all new compounds were inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .Molecular Structure Analysis

The molecular structure of “1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione” and its derivatives can be inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .Applications De Recherche Scientifique

Pharmacological Activities

- Field : Medicinal Chemistry

- Application : Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

- Methods : The specific methods of application or experimental procedures would depend on the specific pharmacological activity being studied. Typically, these compounds would be synthesized in a lab and then tested in vitro (in a petri dish or test tube) or in vivo (in a living organism) to determine their effects .

- Results : The results or outcomes obtained would also depend on the specific pharmacological activity being studied. For example, if the compound was being tested for its anticancer properties, the results might include data on the compound’s ability to inhibit the growth of cancer cells .

Agrochemical Applications

- Field : Agriculture

- Application : Various pyridazinone derivatives are well known as agrochemicals . They are used in the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .

- Methods : These compounds are typically synthesized in a lab and then tested in the field to determine their effectiveness as agrochemicals .

- Results : The results would depend on the specific agrochemical application. For example, if the compound was being tested as a herbicide, the results might include data on the compound’s ability to inhibit the growth of weeds .

Anticancer Activities

- Field : Oncology

- Application : Some derivatives of quinazolinone, a compound similar to the one you mentioned, have shown promising anticancer activities .

- Methods : These compounds are typically synthesized in a lab and then tested in vitro or in vivo to determine their effects on cancer cells .

- Results : The results would include data on the compound’s ability to inhibit the growth of cancer cells .

Antimicrobial Activities

- Field : Microbiology

- Application : Pyridazine and pyridazinone derivatives have shown a wide range of antimicrobial activities .

- Methods : These compounds are typically synthesized in a lab and then tested against various types of bacteria and fungi to determine their antimicrobial effects .

- Results : The results would include data on the compound’s ability to inhibit the growth of microorganisms .

Antipyretic, Anti-inflammatory, and Analgesic Activities

- Field : Pharmacology

- Application : Quinazolinone derivatives, similar to the compound you mentioned, have been used as analgesics, anti-inflammatory, and antipyretic agents .

- Methods : These compounds are typically synthesized in a lab and then tested in vitro or in vivo to determine their effects on pain, inflammation, and fever .

- Results : The results would include data on the compound’s ability to alleviate pain, reduce inflammation, and lower fever .

Anticonvulsant Activities

- Field : Neurology

- Application : Some quinazolinone derivatives have shown promising anticonvulsant activities .

- Methods : These compounds are typically synthesized in a lab and then tested in vitro or in vivo to determine their effects on seizure activity .

- Results : The results would include data on the compound’s ability to prevent or reduce the severity of seizures .

Propriétés

IUPAC Name |

2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraene-4,11-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2/c14-8-4-2-1-3-5-6(4)7(12-13-8)11-9(15)10-5/h1-3H,(H,13,14)(H2,10,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJQZOCJROWRAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=O)NC3=NNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562508 |

Source

|

| Record name | 1H-Pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione | |

CAS RN |

127801-83-6 |

Source

|

| Record name | 1H-Pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

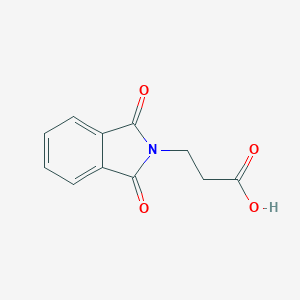

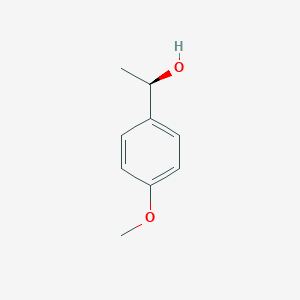

![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)

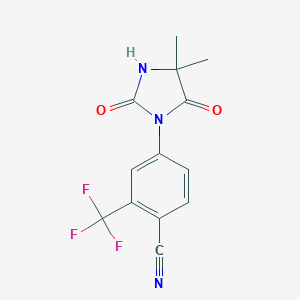

![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)